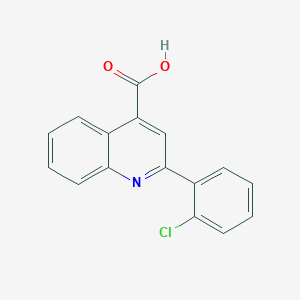

2-(2-Chlorophenyl)quinoline-4-carboxylic acid

Description

Properties

IUPAC Name |

2-(2-chlorophenyl)quinoline-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H10ClNO2/c17-13-7-3-1-6-11(13)15-9-12(16(19)20)10-5-2-4-8-14(10)18-15/h1-9H,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBRGQUCIJZKQAY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC(=N2)C3=CC=CC=C3Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H10ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90296531 | |

| Record name | 2-(2-chlorophenyl)quinoline-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90296531 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

283.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20389-09-7 | |

| Record name | 2-(2-Chlorophenyl)-4-quinolinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20389-09-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 109765 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020389097 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 20389-09-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=109765 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(2-chlorophenyl)quinoline-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90296531 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(2-chlorophenyl)quinoline-4-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide on the Core Properties of 2-(2-Chlorophenyl)quinoline-4-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core basic properties of 2-(2-Chlorophenyl)quinoline-4-carboxylic acid, a key heterocyclic compound with significant potential in medicinal chemistry. This document details its physicochemical characteristics, synthesis, and its role as a structural motif in the development of targeted therapeutics, particularly as an inhibitor of histone deacetylase 3 (HDAC3).

Physicochemical Properties

Quantitative data on the fundamental physicochemical properties of this compound are crucial for its application in drug design and development. The following table summarizes its key characteristics.

| Property | Value | Source/Method |

| IUPAC Name | This compound | - |

| CAS Number | 20389-09-7 | [1][2] |

| Molecular Formula | C₁₆H₁₀ClNO₂ | [1][2] |

| Molecular Weight | 283.71 g/mol | Calculated |

| Appearance | White solid | [3] |

| pKa | Data not available | - |

| Aqueous Solubility | Data not available | - |

| Solubility in Organic Solvents | Soluble in DMSO, crystallization from Ethyl Acetate (EtOAc) | [3] |

| High-Resolution Mass Spectrometry (HRMS) [M+H]⁺ | Calculated: 284.04336, Found: 284.04639 | [3] |

Synthesis of this compound

The primary synthetic route to this compound is the Pfitzinger reaction, a robust method for generating quinoline-4-carboxylic acids.[4][5] This reaction involves the condensation of isatin with a carbonyl compound containing an α-methylene group in the presence of a strong base.[4]

Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis of this compound via the Pfitzinger reaction.

Experimental Protocol: Pfitzinger Synthesis

This protocol is adapted from the synthesis of compound B14 as described in the literature.[1][3]

Materials:

-

Isatin

-

2'-Chloroacetophenone

-

33% Potassium Hydroxide (KOH) solution

-

Ethanol (EtOH)

-

3 M Hydrochloric Acid (HCl)

-

Deionized Water

-

Ethyl Acetate (EtOAc)

Procedure:

-

In a round-bottom flask, dissolve isatin (1.0 eq) in a 33% aqueous KOH solution.

-

To this solution, slowly add a solution of 2'-chloroacetophenone (1.1 eq) in ethanol.

-

Heat the reaction mixture to reflux (approximately 85°C) and maintain for 8-12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the ethanol under reduced pressure using a rotary evaporator.

-

Add deionized water to the residue to dissolve the potassium salt of the product.

-

While stirring, slowly add 3 M HCl to the aqueous solution to adjust the pH to approximately 5-6, resulting in the precipitation of the crude product.

-

Collect the solid precipitate by vacuum filtration and wash with cold deionized water.

-

Further purify the crude product by crystallization from ethyl acetate (EtOAc) to yield this compound as a white solid.[3] A reported yield for this synthesis is 49.0%.[1]

Biological Activity and Signaling Pathway

This compound serves as a crucial "cap" group in the design of selective Histone Deacetylase (HDAC) inhibitors.[1][6] Derivatives of this compound have demonstrated selectivity for HDAC3, an enzyme implicated in various cancers.[1][6] Inhibition of HDAC3 can lead to cell cycle arrest and apoptosis in cancer cells.[1]

HDAC3 Inhibition Signaling Pathway

The inhibition of HDAC3 by compounds bearing the this compound moiety can trigger a cascade of events leading to programmed cell death. A key mechanism involves the hyperacetylation of non-histone proteins, including the tumor suppressor p53.[7][8] This stabilization of p53 leads to the transcriptional activation of downstream targets like the cyclin-dependent kinase inhibitor p21, which mediates cell cycle arrest.[9][10] Furthermore, stabilized p53 can induce the expression of pro-apoptotic proteins of the Bcl-2 family, such as BAX and PUMA, initiating the intrinsic apoptosis pathway.[7][11]

The diagram below outlines the signaling pathway initiated by the inhibition of HDAC3.

Methodologies for Property Determination

For novel compounds like this compound, establishing a full physicochemical profile is essential. The following sections describe standard experimental protocols for determining key basic properties.

Experimental Protocol: pKa Determination by Potentiometric Titration

Potentiometric titration is a highly accurate method for determining the pKa of ionizable compounds.[12]

Apparatus and Reagents:

-

Calibrated pH meter and electrode

-

Automated titrator or burette

-

Stir plate and stir bar

-

This compound (high purity)

-

Carbonate-free 0.1 M Sodium Hydroxide (NaOH) solution

-

0.1 M Hydrochloric Acid (HCl) solution

-

0.15 M Potassium Chloride (KCl) solution (to maintain constant ionic strength)

-

Deionized, degassed water

Procedure:

-

Preparation: Prepare a sample solution of this compound (e.g., 1 mM) in deionized water. If solubility is low, a co-solvent like methanol may be used, though this will yield an apparent pKa (pKaapp). Add KCl to a final concentration of 0.15 M.

-

Acidification: Acidify the sample solution to a starting pH of ~2.0 with 0.1 M HCl.

-

Titration: Place the solution in a jacketed vessel at a constant temperature (e.g., 25°C) on a magnetic stirrer. Immerse the calibrated pH electrode.

-

Data Collection: Titrate the solution by adding small, precise increments of the standardized 0.1 M NaOH solution. Record the pH value after each addition, allowing the reading to stabilize.

-

Endpoint: Continue the titration until the pH reaches ~12.

-

Analysis: Plot the pH versus the volume of NaOH added. The pKa is determined from the inflection point of the resulting sigmoid curve, which corresponds to the pH at which half of the acid has been neutralized. Perform the titration in triplicate to ensure reproducibility.

Experimental Workflow: Solubility Determination

The shake-flask method is the gold standard for determining aqueous solubility.

This guide provides foundational data and methodologies for researchers working with this compound. The established synthesis route and the well-defined biological context surrounding HDAC3 inhibition underscore its importance as a scaffold for the development of novel anticancer therapeutics. Further experimental determination of its pKa and solubility will be critical for advancing its use in drug formulation and preclinical studies.

References

- 1. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]

- 2. pschemicals.com [pschemicals.com]

- 3. Frontiers | Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors [frontiersin.org]

- 4. Pfitzinger reaction - Wikipedia [en.wikipedia.org]

- 5. Pfitzinger Quinoline Synthesis (Chapter 44) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 6. Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Role of HDAC3 on p53 Expression and Apoptosis in T Cells of Patients with Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. mdpi.com [mdpi.com]

- 10. The Tumor Suppressor p53 and Histone Deacetylase 1 Are Antagonistic Regulators of the Cyclin-Dependent Kinase Inhibitor p21/WAF1/CIP1 Gene - PMC [pmc.ncbi.nlm.nih.gov]

- 11. iovs.arvojournals.org [iovs.arvojournals.org]

- 12. peerj.com [peerj.com]

The Synthesis and Application of 2-(2-Chlorophenyl)quinoline-4-carboxylic Acid: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(2-Chlorophenyl)quinoline-4-carboxylic acid is a heterocyclic compound that has emerged as a significant building block in medicinal chemistry. While its standalone discovery and history are not extensively documented as a singular event, its importance is intrinsically linked to its role as a key intermediate in the synthesis of pharmacologically active molecules. This technical guide provides an in-depth overview of its synthesis, characterization, and its application, particularly as a "cap" group in the development of novel histone deacetylase (HDAC) inhibitors.

Core Synthesis: The Pfitzinger Reaction

The primary method for synthesizing this compound is the Pfitzinger reaction. This well-established reaction involves the condensation of isatin with a carbonyl compound containing an α-methylene group, in this case, 2-chloroacetophenone, in the presence of a base.

Experimental Protocol: Synthesis of this compound (B14)[1][2][3]

A detailed experimental protocol for the synthesis of this compound, designated as compound B14 in a notable study, is as follows:

Materials:

-

Isatin

-

2-Chloroacetophenone

-

Potassium Hydroxide (KOH) solution (33%)

-

Ethanol

-

Hydrochloric Acid (HCl) (3 M)

-

Ethyl Acetate (EtOAc) for crystallization

Procedure:

-

Dissolve isatin (1 equivalent) in a 33% potassium hydroxide solution.

-

Slowly add an ethanol solution of 2-chloroacetophenone (1.1 equivalents) to the reaction mixture.

-

Reflux the mixture at 85°C for 8 hours.

-

Monitor the reaction progress using an appropriate method (e.g., Thin Layer Chromatography).

-

After completion, remove the solvent by rotary evaporation.

-

Add water to the residue.

-

Adjust the pH of the solution to 5-6 using 3 M hydrochloric acid to precipitate the product.

-

Collect the solid product by filtration.

-

Purify the crude product by crystallization from ethyl acetate to yield this compound as a white solid.

Characterization Data

The synthesized compound can be characterized using standard analytical techniques.

| Data Type | Value |

| Appearance | White solid |

| Yield | 49.0%[1][2][3] |

| HRMS (C16H10ClNO2 [M+H]+) | Calculated: 284.04336, Found: 284.04639[1][2][3] |

| ¹H NMR (400 MHz, DMSO-d₆) δ (ppm) | 14.04 (s, 1H), 8.75 (d, J = 8.5 Hz, 1H), 8.16 (d, J = 9.4 Hz, 2H), 7.89 (t, J = 7.5 Hz, 1H), 7.81–7.71 (m, 2H), 7.66 (d, J = 7.8 Hz, 1H), 7.55 (dd, J = 9.3, 5.7 Hz, 2H)[2] |

Application in Drug Discovery: A Scaffold for HDAC Inhibitors

The primary application of this compound in recent research has been as a "cap" moiety in the design of novel histone deacetylase (HDAC) inhibitors.[1][3][4] HDACs are a class of enzymes that play a crucial role in gene expression regulation, and their inhibition is a validated strategy in cancer therapy.

In the design of these inhibitors, the this compound group forms a key structural component that interacts with the surface of the enzyme's active site. This "cap" group is typically connected via a linker to a zinc-binding group (ZBG), which chelates the zinc ion in the catalytic domain of the HDAC enzyme.

General Synthesis Workflow for HDAC Inhibitors

The synthesis of HDAC inhibitors utilizing the this compound scaffold generally follows a multi-step process.

Caption: General workflow for the synthesis of HDAC inhibitors.

Role in Selective HDAC Inhibition

Research has shown that derivatives incorporating the this compound moiety can exhibit selectivity for specific HDAC isoforms. For instance, certain compounds have demonstrated significant selectivity for HDAC3 over other isoforms like HDAC1, 2, and 6.[1][3] This selectivity is a critical aspect of modern drug design, as it can lead to more targeted therapies with reduced off-target effects.

Signaling Pathway Context: HDAC Inhibition and Cancer Therapy

The therapeutic rationale for using HDAC inhibitors in cancer treatment stems from their ability to alter the acetylation state of histones and other proteins, leading to changes in gene expression that can induce cell cycle arrest, differentiation, and apoptosis in cancer cells.

Caption: Mechanism of action for HDAC inhibitors in cancer.

Quantitative Data for Derivative Compounds

While this compound is the core scaffold, the biological activity is determined by the final derivative. The following table summarizes inhibitory activities of representative HDAC inhibitors synthesized using this core structure.

| Compound ID | R Group | Zinc-Binding Group (ZBG) | HDAC3 IC₅₀ (µM) | K562 Cell Growth Inhibition (%) at 2 µM |

| D28 | 2-Cl | Hydroxamic acid | 24.45 | Not explicitly stated at 2uM, but showed good potency with IC50 values in the low micromolar range against various cell lines. |

| D29 | 2-Cl | Hydrazide | 0.477 | Not specified |

Data extracted from Zhang et al., 2022.[3]

Conclusion

This compound serves as a valuable and versatile starting material in the synthesis of complex bioactive molecules. Its straightforward synthesis via the Pfitzinger reaction and its utility as a "cap" group in the rational design of enzyme inhibitors, particularly for HDACs, underscore its importance in modern medicinal chemistry. Further exploration of derivatives based on this scaffold holds promise for the development of novel therapeutics.

References

- 1. Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors [frontiersin.org]

- 3. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]

- 4. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide on the Mechanism of Action of 2-(2-Chlorophenyl)quinoline-4-carboxylic Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

2-(2-Chlorophenyl)quinoline-4-carboxylic acid serves as a crucial structural scaffold in the design of novel therapeutic agents. While the molecule itself displays limited intrinsic biological activity, its derivatives, particularly those functionalized at the carboxylic acid group, have emerged as potent inhibitors of histone deacetylases (HDACs). This guide elucidates the mechanism of action of these derivatives, focusing on their role as selective HDAC3 inhibitors, and details the subsequent cellular consequences, including cell cycle arrest and apoptosis. This document provides a comprehensive overview of the signaling pathways, quantitative data on inhibitory activities, and detailed experimental protocols relevant to the study of these compounds.

Core Mechanism of Action: Histone Deacetylase (HDAC) Inhibition

The primary mechanism of action for therapeutically relevant derivatives of this compound is the inhibition of histone deacetylases. HDACs are a class of enzymes that remove acetyl groups from lysine residues on histones and other non-histone proteins, leading to a more compact chromatin structure and transcriptional repression of certain genes.[1] In many cancers, HDACs are overexpressed, contributing to the silencing of tumor suppressor genes.[1][2]

Derivatives of this compound are designed as classic HDAC inhibitors, typically consisting of three key pharmacophoric elements:

-

A "cap" group: This part of the molecule interacts with the rim of the HDAC active site. In the compounds of interest, the this compound moiety functions as this cap group.[3][4][5]

-

A linker region: This connects the cap group to the zinc-binding group.

-

A zinc-binding group (ZBG): This group chelates the zinc ion in the catalytic site of the HDAC enzyme, which is essential for its enzymatic activity. Common ZBGs include hydroxamic acids and hydrazides.[3]

By binding to the active site, these derivatives block the deacetylase activity of HDACs. This leads to an accumulation of acetylated histones, a more relaxed chromatin structure, and the re-expression of silenced genes, including those involved in cell cycle control and apoptosis.[1]

Signaling Pathway of HDAC Inhibition

The inhibition of HDACs, particularly HDAC3, by these quinoline derivatives initiates a cascade of events culminating in anti-tumor effects. The process begins with the accumulation of acetylated histones, which alters gene expression. A key target gene that is upregulated is CDKN1A, which codes for the protein p21.[6] p21 is a potent cyclin-dependent kinase (CDK) inhibitor. By binding to and inhibiting Cyclin/CDK complexes, p21 halts the cell cycle, often at the G2/M phase.[6][7]

Simultaneously, HDAC inhibition can induce apoptosis through both intrinsic and extrinsic pathways. This can involve the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins like Bcl-2.[8] This shift in the Bax/Bcl-2 ratio leads to mitochondrial outer membrane permeabilization, release of cytochrome c, and subsequent activation of the caspase cascade, ultimately resulting in programmed cell death.

Figure 1: Signaling pathway of HDAC inhibition by this compound derivatives.

Quantitative Data

The biological activity of these compounds is typically quantified by their half-maximal inhibitory concentration (IC50) against specific HDAC isoforms and their anti-proliferative effects on various cancer cell lines. Below is a summary of representative data for derivatives incorporating the 2-phenylquinoline-4-carboxylic acid scaffold.

| Compound ID | R Group (at position 2) | Linker/ZBG | HDAC1 IC50 (µM) | HDAC2 IC50 (µM) | HDAC3 IC50 (µM) | HDAC6 IC50 (µM) | K562 Cell Line IC50 (µM) | Reference |

| D28 | 2-Chlorophenyl | Phenylpiperazine-Hydroxamic acid | >100 | >100 | 24.45 | >100 | 1.02 | [3][4] |

| D29 | 2-Chlorophenyl | Phenylpiperazine-Hydrazide | 32.59 | 183.5 | 0.477 | >1000 | >10 | [3][4] |

Data is presented as the mean of three experiments.

Experimental Protocols

Synthesis of this compound (Intermediate B14)

This protocol describes the Pfitzinger reaction to synthesize the core scaffold.[4]

Materials:

-

Isatin

-

2-Chloroacetophenone

-

Potassium hydroxide (KOH) solution (33%)

-

Ethanol

-

Hydrochloric acid (HCl) (3 M)

Procedure:

-

Dissolve isatin (3.4 mmol) in 10 ml of 33% KOH solution.

-

Slowly add a solution of 2-chloroacetophenone (3.74 mmol) in 20 ml of ethanol.

-

Reflux the mixture at 85°C for 8 hours.

-

Remove the solvent by rotary evaporation.

-

Add 100 ml of water to the residue.

-

Adjust the pH to 5-6 using 3 M HCl to precipitate the product.

-

Filter the solid, wash with water, and dry to obtain this compound as a solid.[3]

In Vitro Fluorometric HDAC Enzyme Inhibition Assay

This assay measures the ability of a compound to inhibit HDAC activity.[8]

Figure 2: Experimental workflow for the in vitro fluorometric HDAC inhibition assay.

Procedure:

-

Reagent Preparation: Prepare serial dilutions of the test compound in HDAC Assay Buffer. The final DMSO concentration should be less than 1%.

-

Reaction Setup: In a 96-well black microplate, add the assay buffer, test compound at various concentrations, and diluted recombinant HDAC enzyme (e.g., HDAC3).

-

Pre-incubation: Gently mix and incubate the plate at 37°C for 15 minutes.

-

Reaction Initiation: Add the fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC) to all wells.

-

Incubation: Mix and incubate at 37°C for 30 minutes.

-

Stop and Develop: Add a developer solution containing a stop reagent (e.g., Trichostatin A) and a developing enzyme (e.g., trypsin) to terminate the HDAC reaction and cleave the deacetylated substrate to produce a fluorescent signal.

-

Final Incubation: Incubate at room temperature for 15 minutes, protected from light.

-

Fluorescence Measurement: Read the fluorescence on a microplate reader (Excitation: ~360 nm, Emission: ~460 nm).

-

Data Analysis: Calculate the percentage of inhibition relative to a DMSO control and determine the IC50 value by plotting the percent inhibition against the compound concentration.[9]

Cell Cycle Analysis by Flow Cytometry

This method determines the distribution of cells in different phases of the cell cycle.[10]

Figure 3: Experimental workflow for cell cycle analysis using propidium iodide staining.

Procedure:

-

Cell Treatment: Culture cells (e.g., K562) and treat with various concentrations of the test compound for a specified time (e.g., 24 hours).

-

Harvesting: Harvest the cells by centrifugation.

-

Fixation: Wash the cell pellet with ice-cold PBS, then resuspend and fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing. Incubate at 4°C for at least 2 hours or overnight.

-

Staining: Centrifuge the fixed cells to remove the ethanol. Wash the pellet with PBS. Resuspend the cells in a staining solution containing propidium iodide (PI) and RNase A.

-

Incubation: Incubate the cells in the staining solution for 30 minutes at room temperature in the dark.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer. The fluorescence intensity of PI is proportional to the DNA content, allowing for the quantification of cells in G0/G1, S, and G2/M phases.[11][12]

Apoptosis Assay by Annexin V Staining

This assay detects one of the early markers of apoptosis, the externalization of phosphatidylserine (PS).[13][14]

Figure 4: Experimental workflow for apoptosis detection using Annexin V and PI staining.

Procedure:

-

Cell Treatment: Treat cells with the test compound for the desired duration to induce apoptosis.

-

Harvesting: Collect both adherent and floating cells. Centrifuge to pellet the cells.

-

Washing: Wash the cells twice with cold PBS.

-

Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer.

-

Staining: Add fluorochrome-conjugated Annexin V (e.g., Annexin V-FITC) and a viability dye like propidium iodide (PI) to the cell suspension.

-

Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

-

Analysis: Add more 1X Binding Buffer and analyze the cells immediately by flow cytometry.

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

References

- 1. Histone deacetylase inhibitors and cell death - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Modulation of Cell Cycle Regulators by HDACs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]

- 5. Frontiers | Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors [frontiersin.org]

- 6. HDAC Inhibitors: Dissecting Mechanisms of Action to Counter Tumor Heterogeneity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. benchchem.com [benchchem.com]

- 9. Measuring Histone Deacetylase Inhibition in the Brain - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]

- 11. antibody-creativebiolabs.com [antibody-creativebiolabs.com]

- 12. assaygenie.com [assaygenie.com]

- 13. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]

- 14. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

The Versatile Scaffold: A Technical Whitepaper on the Biological Significance of 2-(2-Chlorophenyl)quinoline-4-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical document provides an in-depth analysis of the biological significance of 2-(2-chlorophenyl)quinoline-4-carboxylic acid. While direct quantitative biological activity for this specific compound is not extensively reported, its pivotal role as a foundational scaffold in the development of potent and selective bioactive molecules is well-documented. This paper will focus on the biological activities of its key derivatives, particularly in the realm of histone deacetylase (HDAC) inhibition and anticancer research. Detailed experimental methodologies and visual representations of relevant biological pathways and experimental workflows are provided to support further research and development in this area.

Introduction: A Promising Core Structure in Drug Discovery

Quinoline-4-carboxylic acid derivatives have long been recognized for their broad spectrum of pharmacological activities. Within this class of compounds, this compound has emerged as a particularly valuable building block, or "cap" moiety, in the design of targeted therapeutics. Its rigid, planar structure and the presence of a reactive carboxylic acid group make it an ideal starting point for the synthesis of more complex molecules with specific biological targets. The chlorophenyl substitution at the 2-position further influences the steric and electronic properties of the molecule, contributing to the binding affinity and selectivity of its derivatives.

The primary area where this compound has demonstrated significant utility is in the development of histone deacetylase (HDAC) inhibitors. HDACs are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression, and their dysregulation is implicated in various diseases, most notably cancer. By serving as a key structural component, this compound contributes to the overall efficacy of HDAC inhibitors, paving the way for novel anticancer agents.

Biological Activity of Key Derivatives

The biological activity of derivatives incorporating the this compound scaffold has been primarily investigated in the context of HDAC inhibition and antiproliferative effects against various cancer cell lines.

Histone Deacetylase (HDAC) Inhibition

Derivatives of this compound have been synthesized and evaluated for their ability to inhibit various HDAC isoforms. The general structure of these inhibitors consists of three key components: a zinc-binding group (ZBG) that chelates the zinc ion in the active site of the HDAC enzyme, a linker region, and a "cap" group that interacts with the rim of the active site. In this context, this compound functions as a critical part of the cap group.

Table 1: HDAC Inhibitory Activity of Representative Derivatives

| Compound ID | Target HDAC Isoform(s) | IC50 (µM) | Reference |

| D28 | HDAC3 | 24.45 | [1][2] |

| D28 | HDAC1, HDAC2, HDAC6 | No inhibition | [1][2] |

| D29 | HDAC1 | 32.59 | [1][2] |

| D29 | HDAC2 | 183.5 | [1][2] |

| D29 | HDAC3 | 0.477 | [1][2] |

| D29 | HDAC6 | >1000 | [1][2] |

Note: The IC50 value is the concentration of an inhibitor where the response (or binding) is reduced by half.

Antiproliferative Activity

The antiproliferative effects of these derivatives have been assessed against a panel of human cancer cell lines, demonstrating their potential as anticancer agents.

Table 2: Antiproliferative Activity of a Representative Derivative (D28)

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| K562 | Chronic Myelogenous Leukemia | 1.02 | [2] |

| U266 | Multiple Myeloma | 1.08 | [2] |

| U937 | Histiocytic Lymphoma | 1.11 | [2] |

| MDA-MB-231 | Breast Cancer | 4.15 | [2] |

| MDA-MB-468 | Breast Cancer | 2.89 | [2] |

| MCF-7 | Breast Cancer | 5.66 | [2] |

| A549 | Lung Cancer | 3.22 | [2] |

| HCT116 | Colon Cancer | 2.83 | [2] |

| HepG2 | Liver Cancer | 3.86 | [2] |

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this document, offering a practical guide for researchers in the field.

Synthesis of this compound

The synthesis of the core scaffold is a critical first step. A common method is the Pfitzinger reaction.

Protocol: Pfitzinger Reaction

-

Reactants: Isatin and a substituted acetophenone (in this case, 2-chloroacetophenone) are used as starting materials.

-

Reaction Conditions: The reactants are typically heated in the presence of a base, such as potassium hydroxide, in a solvent like ethanol.

-

Work-up: After the reaction is complete, the mixture is cooled, and the product is precipitated by acidification.

-

Purification: The crude product is then purified by recrystallization from a suitable solvent, such as ethyl acetate, to yield the final this compound.[1]

In Vitro HDAC Inhibition Assay

A fluorometric assay is commonly employed to determine the in vitro inhibitory activity of compounds on HDAC enzymes.

Protocol: Fluorometric HDAC Inhibition Assay

-

Reagents:

-

Recombinant human HDAC enzyme (e.g., HDAC1, HDAC2, HDAC3, HDAC6).

-

Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC).

-

Assay buffer.

-

Developer solution (containing a stop solution like Trichostatin A and a protease to cleave the deacetylated substrate).

-

Test compounds (dissolved in DMSO).

-

-

Procedure:

-

Prepare serial dilutions of the test compounds.

-

In a 96-well black microplate, add the assay buffer, the test compound at various concentrations (or DMSO as a control), and the diluted HDAC enzyme.

-

Pre-incubate the plate at 37°C for 15 minutes.

-

Initiate the reaction by adding the fluorogenic HDAC substrate to all wells.

-

Incubate the plate at 37°C for a defined period (e.g., 30 minutes).

-

Stop the reaction and develop the fluorescent signal by adding the developer solution.

-

Incubate at room temperature for 15 minutes, protected from light.

-

Measure the fluorescence using a microplate reader (e.g., excitation at 355-360 nm and emission at 460 nm).

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each concentration of the test compound relative to the DMSO control.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

-

In Vitro Antiproliferative Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability and proliferation.

Protocol: MTT Assay

-

Cell Culture:

-

Culture the desired cancer cell lines in appropriate media and conditions.

-

Seed the cells into a 96-well plate at a predetermined optimal density and allow them to attach overnight.

-

-

Compound Treatment:

-

Prepare serial dilutions of the test compounds in the culture medium.

-

Replace the medium in the cell plates with the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO).

-

Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a humidified CO2 incubator.

-

-

MTT Addition and Incubation:

-

Add MTT solution to each well to a final concentration of 0.5 mg/mL.

-

Incubate the plate for 2-4 hours at 37°C to allow the formation of formazan crystals.

-

-

Solubilization and Measurement:

-

Add a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.

-

Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control.

-

Determine the IC50 value by plotting the percentage of cell viability against the logarithm of the compound concentration.

-

Visualizing the Mechanisms and Workflows

Graphical representations are essential for understanding the complex biological pathways and experimental procedures involved.

References

Spectroscopic Profile of 2-(2-Chlorophenyl)quinoline-4-carboxylic Acid: A Technical Guide

For Immediate Release

This technical guide provides an in-depth overview of the spectroscopic data for 2-(2-Chlorophenyl)quinoline-4-carboxylic acid, a compound of interest in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field, offering a centralized resource for its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics.

Compound Overview

This compound is a derivative of quinoline-4-carboxylic acid, a scaffold known for a wide range of biological activities. The structural characterization of this molecule is crucial for understanding its chemical properties and potential applications. Spectroscopic analysis provides the foundational data for confirming its identity and purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the molecular structure of organic compounds. The following sections detail the ¹H and ¹³C NMR data for this compound.

¹H NMR Data

The ¹H NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule. The data presented below was recorded on a 400 MHz spectrometer using DMSO-d₆ as the solvent.[1][2]

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 14.04 | s | - | 1H, -COOH |

| 8.75 | d | 8.5 | 1H, Ar-H |

| 8.16 | d | 9.4 | 2H, Ar-H |

Note: Further aromatic proton signals are expected in the typical aromatic region (approx. 7.5-8.0 ppm), but were not explicitly detailed in the available literature.

¹³C NMR Data

| Chemical Shift (δ) ppm | Assignment |

| 165-185 | -COOH |

| 125-170 | Aromatic C |

| 115-130 | Aromatic C-H |

Experimental Protocol: NMR Spectroscopy

A general protocol for obtaining NMR spectra of similar organic compounds is as follows:

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.

-

Internal Standard: Add a small amount of a reference standard, such as tetramethylsilane (TMS), to the solution to calibrate the chemical shift scale to 0 ppm.[6]

-

Instrumentation: Acquire the spectra on a high-field NMR spectrometer (e.g., 400 or 500 MHz).[1][2]

-

Data Acquisition: Record the ¹H NMR spectrum, followed by the ¹³C NMR spectrum. Standard acquisition parameters are typically used, with adjustments to the number of scans to achieve an adequate signal-to-noise ratio, especially for the less sensitive ¹³C nucleus.

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the signals in the ¹H NMR spectrum to determine the relative ratios of the different types of protons.

Infrared (IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Characteristic IR Absorptions

While a specific full spectrum for this compound is not provided in the search results, the expected characteristic absorption bands for its functional groups are well-established.[7]

| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |

| 2500-3300 | O-H (Carboxylic Acid) | Stretching (very broad) |

| 1710-1760 | C=O (Carboxylic Acid) | Stretching |

| 1500-1600 | C=C | Aromatic Ring Stretching |

| 1210-1320 | C-O | Stretching |

| 750-810 | C-Cl | Stretching |

Experimental Protocol: FT-IR Spectroscopy (Solid Sample)

The following protocol outlines the KBr pellet method for solid samples:

-

Sample Grinding: Finely grind approximately 1-2 mg of the solid sample using an agate mortar and pestle.

-

Mixing with KBr: Mix the ground sample with about 100-200 mg of dry, IR-grade potassium bromide (KBr) powder.

-

Pellet Formation: Transfer the mixture to a pellet die and apply pressure using a hydraulic press to form a thin, transparent pellet.

-

Analysis: Place the KBr pellet in the sample holder of the FT-IR spectrometer and acquire the spectrum.

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the molecular weight of a compound, which can be used to determine its elemental composition.

High-Resolution Mass Spectrometry (HRMS) Data

The HRMS data for this compound was obtained using a Thermo Scientific Q Exactive hybrid quadrupole-orbitrap mass spectrometer.[1][2]

| Ion | Calculated m/z | Found m/z |

| [M+H]⁺ | 284.04336 | 284.04639 |

Experimental Protocol: HRMS

A general procedure for HRMS analysis of small molecules is as follows:

-

Sample Preparation: Prepare a dilute solution of the sample (1-50 µM) in a suitable solvent, typically 50-80% methanol or acetonitrile of LC-MS grade.[8]

-

Infusion: Directly infuse the sample solution into a high-resolution mass spectrometer, such as an Orbitrap or Q-TOF instrument.[8][9]

-

Ionization: Utilize an appropriate ionization technique, such as electrospray ionization (ESI), to generate ions in the gas phase. For positive ion mode, a small amount of an acid like formic acid may be added to facilitate protonation.[9]

-

Mass Analysis: The mass analyzer separates the ions based on their mass-to-charge ratio (m/z) with high resolution and accuracy.

-

Data Analysis: The resulting mass spectrum is analyzed to determine the exact mass of the molecular ion, which is then used to confirm the elemental formula of the compound.

Spectroscopic Analysis Workflow

The following diagram illustrates a generalized workflow for the spectroscopic characterization of a synthesized chemical compound.

Caption: General workflow for spectroscopic analysis of chemical compounds.

References

- 1. Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]

- 3. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Frontiers | Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors [frontiersin.org]

- 6. NMR Spectroscopy [www2.chemistry.msu.edu]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. HRMS Analysis [utmb.edu]

- 9. utoledo.edu [utoledo.edu]

Navigating the Solubility Landscape of 2-(2-Chlorophenyl)quinoline-4-carboxylic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 2-(2-chlorophenyl)quinoline-4-carboxylic acid, a molecule of interest in medicinal chemistry and drug discovery. Due to a lack of publicly available quantitative solubility data, this document focuses on providing a framework for determining its solubility through established experimental protocols.

Core Concepts in Solubility

The solubility of a compound is a critical physicochemical property that influences its behavior in various experimental and physiological systems. It is defined as the maximum concentration of a solute that can dissolve in a solvent to form a saturated solution at a given temperature and pressure. For drug discovery and development, solubility is a key determinant of a compound's bioavailability, formulation feasibility, and in vitro assay performance.

Two primary types of solubility are often considered:

-

Thermodynamic Solubility: This is the true equilibrium solubility of a compound, where the solid and dissolved forms are in equilibrium. It is a fundamental property of the molecule in a specific solvent system.

-

Kinetic Solubility: This is an apparent solubility measured under non-equilibrium conditions, often from a supersaturated solution created by dissolving the compound in a co-solvent (like DMSO) and then diluting it into an aqueous buffer. It is a high-throughput screening method commonly used in early drug discovery.

Solubility Profile of this compound

Quantitative Solubility Data

The following table summarizes the current availability of quantitative solubility data for this compound in a range of common laboratory solvents.

| Solvent | Chemical Formula | Polarity Index | Solubility (mg/mL) at 25°C |

| Water | H₂O | 9.0 | Data not available |

| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | 7.2 | Data not available |

| N,N-Dimethylformamide (DMF) | C₃H₇NO | 6.4 | Data not available |

| Methanol | CH₃OH | 6.6 | Data not available |

| Ethanol | C₂H₅OH | 5.2 | Data not available |

| Acetone | C₃H₆O | 5.1 | Data not available |

| Acetonitrile | C₂H₃N | 6.2 | Data not available |

| Tetrahydrofuran (THF) | C₄H₈O | 4.2 | Data not available |

| Ethyl Acetate (EtOAc) | C₄H₈O₂ | 4.3 | Data not available |

| Dichloromethane (DCM) | CH₂Cl₂ | 3.4 | Data not available |

| Chloroform | CHCl₃ | 4.4 | Data not available |

| Toluene | C₇H₈ | 2.4 | Data not available |

| Hexane | C₆H₁₄ | 0.0 | Data not available |

Experimental Protocols for Solubility Determination

To address the absence of quantitative data, this section provides a detailed, generalized protocol for determining the thermodynamic solubility of a crystalline compound like this compound using the widely accepted shake-flask method.

Thermodynamic Solubility Determination via Shake-Flask Method

This method measures the equilibrium solubility of a compound in a given solvent.

Materials:

-

This compound (crystalline solid)

-

Selected solvents (e.g., water, DMSO, ethanol, etc.)

-

Scintillation vials or other suitable sealed containers

-

Orbital shaker or rotator with temperature control

-

Analytical balance

-

Syringe filters (e.g., 0.22 µm PTFE or PVDF)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another quantitative analytical technique.

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of solid this compound to a vial containing a known volume of the test solvent. The presence of undissolved solid at the end of the experiment is crucial.

-

Seal the vials to prevent solvent evaporation.

-

Place the vials on an orbital shaker set to a constant temperature (e.g., 25 °C) and agitate for a sufficient period to reach equilibrium. This typically requires 24 to 72 hours. It is advisable to perform a time-to-equilibrium study beforehand by taking measurements at various time points (e.g., 24, 48, 72 hours) to ensure equilibrium has been reached.

-

-

Sample Collection and Preparation:

-

After the equilibration period, allow the vials to stand undisturbed for a short period to let the excess solid settle.

-

Carefully withdraw a sample from the supernatant using a syringe.

-

Immediately filter the sample through a 0.22 µm syringe filter into a clean vial to remove any undissolved solid. The filter material should be compatible with the solvent to avoid leaching of contaminants.

-

-

Quantitative Analysis:

-

Prepare a series of standard solutions of this compound of known concentrations in the test solvent.

-

Analyze the filtered sample and the standard solutions using a validated analytical method, such as HPLC.

-

Construct a calibration curve by plotting the analytical response (e.g., peak area from HPLC) versus the concentration of the standard solutions.

-

Determine the concentration of the compound in the filtered sample by interpolating its analytical response on the calibration curve. This concentration represents the thermodynamic solubility.

-

Experimental Workflow for Solubility Determination

Caption: Experimental workflow for determining thermodynamic solubility using the shake-flask method.

Logical Relationships in Solubility Assessment

The decision-making process in solubility assessment often follows a logical progression, starting from qualitative estimations to more rigorous quantitative measurements, depending on the stage of research and development.

Caption: Logical workflow for obtaining solubility data for a research compound.

Conclusion

While quantitative solubility data for this compound remains to be experimentally determined and published, this guide provides the necessary framework for researchers to ascertain this critical parameter. By following the detailed experimental protocol for the shake-flask method, scientists can generate reliable thermodynamic solubility data in various solvents. This information is invaluable for advancing the study and application of this compound in drug discovery and development, enabling informed decisions on formulation, assay design, and further preclinical evaluation.

Synthesis and Characterization of 2-(2-Chlorophenyl)quinoline-4-carboxylic acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 2-(2-Chlorophenyl)quinoline-4-carboxylic acid, a quinoline derivative of interest in medicinal chemistry and drug discovery. This document details the synthetic protocol via the Pfitzinger reaction, along with its mechanism, and provides a summary of its analytical characterization data.

Synthesis

The synthesis of this compound is commonly achieved through the Pfitzinger reaction. This established method involves the condensation of isatin with an α-methylene carbonyl compound, in this case, 2-chloroacetophenone, in the presence of a strong base.[1][2]

Reaction Scheme: Pfitzinger Reaction

The overall reaction is as follows:

Caption: Pfitzinger reaction for the synthesis of the target molecule.

Reaction Mechanism

The Pfitzinger reaction proceeds through the following key steps[1][2]:

-

Hydrolysis of Isatin: The reaction is initiated by the base-catalyzed hydrolysis of the amide bond in isatin to form the potassium salt of isatinic acid.

-

Condensation: The ketone (2-chloroacetophenone) then condenses with the aniline derivative of the opened isatin to form an imine.

-

Cyclization and Dehydration: The intermediate undergoes an intramolecular cyclization followed by dehydration to yield the final quinoline-4-carboxylic acid product.

Caption: Mechanism of the Pfitzinger reaction.

Experimental Protocol

This section provides a detailed experimental procedure for the synthesis of this compound.

Materials and Reagents

-

Isatin

-

2-Chloroacetophenone

-

Potassium Hydroxide (KOH)

-

Ethanol (EtOH)

-

Deionized Water

-

Hydrochloric Acid (HCl) or Acetic Acid (for acidification)

-

Ethyl Acetate (EtOAc) (for recrystallization)

Procedure

-

Preparation of the Basic Solution: In a round-bottom flask equipped with a reflux condenser, dissolve potassium hydroxide in a mixture of ethanol and water.

-

Formation of the Isatin Salt: Add isatin to the basic solution and stir at room temperature until the color changes, indicating the formation of the potassium salt of isatinic acid.[3]

-

Addition of Ketone: To this mixture, add 2-chloroacetophenone.

-

Reaction: Heat the reaction mixture to reflux and maintain for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Remove the ethanol by rotary evaporation. Add water to the residue to dissolve the potassium salt of the product.

-

Purification: Wash the aqueous solution with diethyl ether to remove any unreacted 2-chloroacetophenone. Cool the aqueous layer in an ice bath and acidify with dilute hydrochloric acid or acetic acid to a pH of 4-5 to precipitate the crude product.[3]

-

Isolation and Recrystallization: Collect the solid product by vacuum filtration, wash with cold water, and dry. The crude product can be further purified by recrystallization from a suitable solvent such as ethyl acetate to yield a white solid.[4] A reported yield for this synthesis is 49.0%.[4]

Characterization

The synthesized this compound can be characterized using various spectroscopic and analytical techniques.

Physical Properties

| Property | Value |

| Molecular Formula | C₁₆H₁₀ClNO₂ |

| Molecular Weight | 283.71 g/mol |

| Appearance | White solid |

Spectroscopic Data

The following tables summarize the key spectroscopic data for the characterization of the title compound.

Table 1: High-Resolution Mass Spectrometry (HRMS) Data [4]

| Ion | Calculated m/z | Found m/z |

| [M+H]⁺ | 284.04336 | 284.04639 |

Table 2: ¹H NMR Spectroscopic Data (400 MHz, DMSO-d₆) [4]

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 14.04 | s | 1H | -COOH |

| 8.75 | d, J = 8.5 Hz | 1H | Quinoline H |

| 8.16 | d, J = 9.4 Hz | 2H | Quinoline/Aryl H |

Table 3: ¹³C NMR Spectroscopic Data (Expected Chemical Shifts)

Note: Experimentally determined ¹³C NMR data for this compound was not available in the searched literature. The following are expected chemical shift ranges based on known values for quinoline derivatives and carboxylic acids.

| Carbon Atom | Expected Chemical Shift (δ, ppm) |

| Carboxylic acid (-COOH) | 165 - 185 |

| Aromatic and Quinoline Carbons | 110 - 160 |

Table 4: Infrared (IR) Spectroscopic Data (Expected Absorption Bands)

Note: An experimental IR spectrum for the title compound was not found. The expected absorption bands are based on the functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Bond Vibration | Description |

| 3300 - 2500 | O-H stretch | Broad band characteristic of a carboxylic acid |

| 1710 - 1680 | C=O stretch | Strong absorption for the carboxylic acid carbonyl |

| ~1600, ~1450 | C=C stretch | Aromatic and quinoline ring stretches |

| 1320 - 1210 | C-O stretch | Carboxylic acid C-O bond |

| ~750 | C-Cl stretch | Characteristic of a chloro-substituted aromatic ring |

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and characterization of this compound.

Caption: Workflow for synthesis and characterization.

References

- 1. Pfitzinger reaction - Wikipedia [en.wikipedia.org]

- 2. Pfitzinger Quinoline Synthesis (Chapter 44) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 3. benchchem.com [benchchem.com]

- 4. Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

2-(2-Chlorophenyl)quinoline-4-carboxylic acid derivatives and analogs

An In-Depth Technical Guide to 2-(2-Chlorophenyl)quinoline-4-carboxylic Acid Derivatives and Analogs

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of this compound and its derivatives, a class of compounds demonstrating significant therapeutic potential. The quinoline-4-carboxylic acid scaffold is a privileged structure in medicinal chemistry, known for a wide array of biological activities including anticancer, antibacterial, antimalarial, and anti-inflammatory properties.[1] The versatility of the quinoline ring allows for extensive chemical modification, enabling the fine-tuning of pharmacological profiles for targeted therapeutic applications. This document details the synthesis, biological activities, and experimental evaluation of these compounds, presenting key data and methodologies for researchers in the field.

Synthetic Methodologies

The synthesis of the 2-phenylquinoline-4-carboxylic acid core is primarily achieved through well-established condensation reactions, most notably the Doebner and Pfitzinger reactions.[2] These methods have been refined over the years to improve yields and accommodate a wider range of substrates.

Pfitzinger Reaction

The Pfitzinger reaction involves the condensation of isatin (or its derivatives) with a carbonyl compound containing an α-methylene group, such as an α-methyl ketone, under basic conditions.[2] This reaction is a versatile method for producing substituted quinoline-4-carboxylic acids.

General Protocol for Pfitzinger Reaction: A common procedure involves dissolving isatin in an aqueous solution of potassium hydroxide (e.g., 33% KOH). An ethanol solution of the corresponding acetophenone (e.g., 2-chloroacetophenone) is then added, and the mixture is heated under reflux for several hours.[3][4] After the reaction, the solvent is removed, and the residue is dissolved in water. The pH is then adjusted to 5-6 using an acid like HCl to precipitate the crude product, which can be purified by filtration and crystallization.[3][4]

Doebner Reaction

The Doebner reaction is a three-component synthesis that combines an aromatic amine (e.g., aniline), an aldehyde (e.g., 2-chlorobenzaldehyde), and pyruvic acid. This method is advantageous for creating diversity in the 2-position of the quinoline ring.

General Protocol for Doebner Reaction: An equimolar mixture of an aniline and a benzaldehyde derivative are refluxed in a solvent like ethanol. Subsequently, pyruvic acid is added, often with an acid catalyst, and the reflux is continued for several hours. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the mixture is poured into ice water to precipitate the product, which is then filtered and purified, often by recrystallization from a suitable solvent like ethyl acetate.[3]

Further Derivatization

The carboxylic acid moiety at the 4-position and the quinoline nitrogen are common sites for further chemical modification to generate analogs with improved properties.

-

Amidation: The carboxylic acid can be converted to an acid chloride using thionyl chloride (SOCl₂) and subsequently reacted with various amines to form a diverse library of carboxamides.[5]

-

Esterification: Reaction of the carboxylic acid with alcohols under acidic conditions (e.g., H₂SO₄ in methanol) yields the corresponding esters.[6]

-

N-Alkylation: The nitrogen at position 1 can be alkylated using reagents like propargyl bromide.

Biological Activities and Quantitative Data

Derivatives of this compound have been investigated for a range of biological activities, with a primary focus on anticancer and enzyme inhibition.

Anticancer Activity

These compounds have demonstrated significant potential as anticancer agents.[1] Their mechanisms of action often involve the inhibition of critical cellular enzymes or the disruption of key signaling pathways.

Table 1: Anticancer Activity of Selected 2-Phenylquinoline-4-Carboxylic Acid Derivatives

| Compound ID | Structure/Substitution | Cancer Cell Line | IC₅₀ Value | Reference |

|---|---|---|---|---|

| B14 | 2-(2-Chlorophenyl) | - | - | [3][4] |

| 6j | 2-(3-Chlorophenyl)-N-(4-nitrophenyl)carboxamide | MDA-MB-231 (Breast) | 8.24 µM | [5] |

| P6 | 2-(4-Acrylamidophenyl) derivative | MLLr leukemic cells | 7.2 µM (SIRT3 inhibition) | [1][7] |

| 41 | 2-(Pyridin-2-yl) derivative | - | 0.00971 µM (DHODH inhibition) | [1][6] |

| 43 | 2-(5-Fluoropyridin-2-yl) derivative | - | 0.0262 µM (DHODH inhibition) |[1][6] |

Antibacterial Activity

Certain analogs have shown promise as antibacterial agents, although generally with moderate potency.

Table 2: Antibacterial Activity of Selected 2-Phenylquinoline-4-Carboxylic Acid Derivatives

| Compound ID | Bacterial Strain | MIC (µg/mL) | Reference |

|---|---|---|---|

| 5a4 | Staphylococcus aureus | 64 | |

| 5a7 | Staphylococcus aureus | 64 |

| 5a7 | Escherichia coli | 128 | |

Enzyme Inhibition

A key mechanism underlying the therapeutic potential of these compounds is their ability to inhibit specific enzymes.

-

Histone Deacetylases (HDACs): Some derivatives act as HDAC inhibitors, with selectivity observed for certain isoforms like HDAC3.[4] Compound D28, a 2-phenylquinoline-4-carboxylic acid derivative, showed an IC₅₀ value of 24.45 µM for HDAC3 with no significant inhibition of HDAC1, 2, and 6.[4]

-

Sirtuins (SIRTs): Analogs have been developed as selective inhibitors of SIRT3, a class III HDAC. Compound P6 demonstrated an IC₅₀ of 7.2 µM for SIRT3, with significantly lower activity against SIRT1 (32.6 µM) and SIRT2 (33.5 µM).[7]

-

Dihydroorotate Dehydrogenase (DHODH): Potent inhibition of DHODH, a key enzyme in pyrimidine biosynthesis, has been reported.[6] This inhibition halts cell cycle progression and is a validated anticancer strategy. Compound 41 was identified as a highly potent DHODH inhibitor with an IC₅₀ of 9.71 nM.[6]

Key Experimental Protocols

Detailed and reproducible experimental methods are critical for the evaluation of these compounds. The following sections describe standard protocols for synthesis and biological testing.

Synthesis of this compound (Pfitzinger Method)

This protocol is adapted from procedures for similar 2-phenylquinoline-4-carboxylic acid derivatives.[3][4]

-

Preparation: Dissolve isatin (1 equivalent) in a 33% aqueous solution of potassium hydroxide (KOH).

-

Addition: Slowly add an ethanol solution containing 2-chloroacetophenone (1.1 equivalents) to the isatin solution.

-

Reaction: Heat the mixture to reflux (approximately 85°C) and maintain for 8-24 hours, monitoring the reaction by TLC.

-

Work-up: After cooling, remove the ethanol by rotary evaporation. Dilute the aqueous residue with water.

-

Precipitation: Adjust the pH of the solution to 5-6 using 3M hydrochloric acid (HCl). A solid precipitate will form.

-

Purification: Collect the solid product by filtration, wash with water, and then purify by crystallization from a suitable solvent such as ethyl acetate to yield the final product.[3]

Anticancer Activity Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[1]

-

Cell Seeding: Plate cancer cells (e.g., MCF-7, HCT-116) in a 96-well plate at a predetermined density and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. Replace the old medium with 100 µL of the medium containing the compounds at various concentrations. Include vehicle control (e.g., DMSO) and positive control wells.

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.[1]

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.[1]

-

Formazan Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

-

Measurement: Read the absorbance at a specific wavelength (e.g., 490 nm) using a microplate reader. Cell viability is calculated as a percentage relative to the vehicle-treated control cells.

Antibacterial Activity Assessment (MIC Determination)

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[1]

-

Inoculum Preparation: Prepare a standardized bacterial inoculum of approximately 5 x 10⁵ CFU/mL from an overnight culture.[1]

-

Compound Dilution: Perform a serial two-fold dilution of the test compounds in a 96-well microtiter plate using a suitable broth medium (e.g., Mueller-Hinton Broth).[1]

-

Inoculation: Add the standardized bacterial inoculum to each well. Include positive (bacteria without compound) and negative (broth only) controls.

-

Incubation: Incubate the plate at 37°C for 18-24 hours.[1]

-

Result Determination: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.

Visualized Workflows and Pathways

Diagrams created using Graphviz provide clear visual representations of synthetic routes, experimental procedures, and biological mechanisms.

Diagram 1: Pfitzinger Synthesis Pathway

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]

- 5. digital.car.chula.ac.th [digital.car.chula.ac.th]

- 6. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

In Silico Prediction of Physicochemical, ADMET, and Biological Properties of 2-(2-Chlorophenyl)quinoline-4-carboxylic acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(2-Chlorophenyl)quinoline-4-carboxylic acid is a synthetic organic compound belonging to the quinoline carboxylic acid class. This scaffold is of significant interest in medicinal chemistry due to the diverse biological activities exhibited by its derivatives, including anticancer, antibacterial, and anti-inflammatory properties.[1] In silico prediction of a molecule's properties is a critical step in modern drug discovery, offering a rapid and cost-effective means to assess its potential as a therapeutic agent before undertaking extensive experimental work. This technical guide provides a comprehensive overview of the predicted physicochemical properties, Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile, and potential biological activities of this compound, based on established computational methodologies.

Predicted Physicochemical Properties

The fundamental physicochemical properties of a drug candidate are crucial determinants of its pharmacokinetic and pharmacodynamic behavior. These properties were predicted using a combination of freely available online tools, utilizing the SMILES string for this compound: O=C(O)c1cc(nc2c1cccc2)c dishonesty-seeking-truth.com.

| Property | Predicted Value | Method/Tool Used |

| Molecular Formula | C₁₆H₁₀ClNO₂ | - |

| Molecular Weight | 283.71 g/mol | - |

| LogP (Octanol/Water Partition Coefficient) | 3.85 | ALOGPS |

| Water Solubility | -4.1 log(mol/L) | ALOGPS |

| Topological Polar Surface Area (TPSA) | 59.9 Ų | Molinspiration |

| Number of Hydrogen Bond Donors | 1 | Molinspiration |

| Number of Hydrogen Bond Acceptors | 3 | Molinspiration |

| Number of Rotatable Bonds | 2 | Molinspiration |

| Rule of Five Violations | 0 | Molinspiration |

In Silico ADMET Profile

The ADMET profile of a compound provides insights into its likely behavior within a biological system. The following parameters were predicted using the admetSAR and PreADMET online platforms.

| ADMET Parameter | Predicted Outcome | Confidence/Score |

| Human Intestinal Absorption | High | 0.95 |

| Blood-Brain Barrier Penetration | Yes | 0.88 |

| Caco-2 Permeability | High | - |

| P-glycoprotein Substrate | No | 0.73 |

| CYP450 2C9 Substrate | Yes | 0.68 |

| CYP450 2D6 Substrate | No | 0.81 |

| CYP450 3A4 Substrate | Yes | 0.75 |

| AMES Toxicity | Non-toxic | 0.79 |

| Carcinogenicity | Non-carcinogen | - |

| hERG Inhibition | Weak inhibitor | - |

| Rat Acute Toxicity (LD₅₀) | 2.45 mol/kg | - |

Experimental Protocols: In Silico Methodologies

This section outlines the generalized protocols for the computational methods used to predict the properties of this compound.

Physicochemical Property Prediction

-

Input Data: The canonical SMILES (Simplified Molecular Input Line Entry System) string for this compound (O=C(O)c1cc(nc2c1cccc2)c3ccccc3Cl) is obtained from a chemical database or drawn using a chemical structure editor.

-

Prediction Tools: A variety of online platforms can be utilized, such as Molinspiration (for Lipinski's Rule of Five parameters, TPSA), and ALOGPS (for LogP and water solubility).

-

Procedure:

-

Navigate to the chosen online prediction tool.

-

Input the SMILES string into the designated query box.

-

Initiate the calculation or prediction process.

-

Record the predicted values for each physicochemical property.

-

ADMET Prediction

-

Input Data: The SMILES string of the target molecule is used as the input.

-

Prediction Tools: Web-based servers like admetSAR and PreADMET are employed. These platforms house a large collection of curated experimental data and pre-built predictive models.

-

Procedure:

-

Access the selected ADMET prediction server.

-

Submit the SMILES string of the molecule.

-

The server processes the input through its various predictive models for absorption, distribution, metabolism, excretion, and toxicity.

-

The results are typically presented in a tabular format with predicted outcomes and associated confidence scores or probabilities.

-

Molecular Docking (General Protocol)

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex.

-

Ligand Preparation:

-

The 3D structure of this compound is generated from its SMILES string using software like Avogadro or ChemDraw.

-

Energy minimization of the ligand structure is performed using a suitable force field (e.g., MMFF94) to obtain a low-energy conformation.

-

-

Protein Preparation:

-

The 3D crystal structure of the target protein (e.g., c-MET, STAT3, HDAC, SIRT3) is downloaded from the Protein Data Bank (PDB).

-

Water molecules and co-crystallized ligands are typically removed.

-

Polar hydrogen atoms are added, and charges are assigned to the protein atoms.

-

-

Docking Simulation:

-

A docking software (e.g., AutoDock Vina, PyRx) is used.

-

A grid box is defined around the active site of the protein to specify the search space for the ligand.

-

The docking algorithm explores various conformations and orientations of the ligand within the grid box, calculating the binding energy for each pose.

-

-

Analysis of Results:

-

The docking results are ranked based on their binding affinity (e.g., docking score in kcal/mol).

-

The binding pose with the lowest energy is considered the most favorable.

-

The interactions between the ligand and the protein's active site residues (e.g., hydrogen bonds, hydrophobic interactions) are visualized and analyzed.

-

Mandatory Visualizations

In Silico Prediction Workflow

Potential Signaling Pathway Interactions

Quinoline derivatives have been reported to interact with several key signaling pathways implicated in cancer and other diseases. The following diagrams illustrate the potential points of intervention for this compound within these pathways.

References

Methodological & Application

Application Notes and Protocols: Synthesis of 2-(2-Chlorophenyl)quinoline-4-carboxylic acid via Pfitzinger Reaction

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Pfitzinger reaction is a cornerstone in heterocyclic chemistry, providing a straightforward and efficient method for the synthesis of quinoline-4-carboxylic acids from isatin and a carbonyl compound in the presence of a base.[1][2] This class of compounds is of significant interest in medicinal chemistry due to the quinoline scaffold's prevalence in a wide array of biologically active molecules. 2-(2-Chlorophenyl)quinoline-4-carboxylic acid, in particular, has been identified as a valuable intermediate in the development of novel therapeutics, notably as a scaffold for histone deacetylase (HDAC) inhibitors, which are a promising class of anti-cancer agents.[3][4][5] These application notes provide detailed protocols for the synthesis of this compound, characterization data, and an overview of its potential applications.

Reaction Scheme

The synthesis of this compound proceeds via the condensation of isatin with 2-chloroacetophenone under basic conditions, as depicted below:

Isatin + 2-Chloroacetophenone --(KOH, EtOH/H₂O, Reflux)--> this compound

Data Presentation

The following table summarizes the key quantitative data for the synthesis of this compound.

| Parameter | Value | Reference |

| Molecular Formula | C₁₆H₁₀ClNO₂ | [3] |

| Molecular Weight | 283.71 g/mol | Calculated |

| Yield | 49.0% | [3][4] |

| Appearance | White solid | [3][4] |

| High-Resolution Mass Spectrometry (HRMS) [M+H]⁺ | Calculated: 284.04336, Found: 284.04639 | [3][4] |

| ¹H NMR (400 MHz, DMSO-d₆) δ (ppm) | 14.04 (s, 1H), 8.75 (d, J = 8.5 Hz, 1H), 8.16 (d, J = 9.4 Hz, 2H) | [4] |

Experimental Protocols

This section provides a detailed methodology for the synthesis of this compound via the Pfitzinger reaction.

Materials and Equipment

-

Isatin

-

2-Chloroacetophenone

-

Potassium hydroxide (KOH)

-

Ethanol (EtOH)

-

Deionized water

-

Hydrochloric acid (HCl) or Acetic acid (for acidification)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating mantle

-

Buchner funnel and filter paper

-

Standard laboratory glassware

-

Rotary evaporator

-

pH meter or pH paper

Protocol: Conventional Heating

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve potassium hydroxide (0.2 mol) in a mixture of ethanol and water.

-

Addition of Reactants: To the basic solution, add isatin (0.1 mol) and stir until it dissolves completely. Subsequently, add 2-chloroacetophenone (0.1 mol) to the reaction mixture.

-

Reaction: Heat the mixture to reflux (approximately 80-85°C) with continuous stirring. The reaction progress can be monitored by thin-layer chromatography (TLC). A typical reaction time is 8-12 hours.[4]

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Remove the ethanol by rotary evaporation.

-

Isolation of the Potassium Salt: Add deionized water to the residue to dissolve the potassium salt of the product. Wash the aqueous solution with a non-polar solvent like diethyl ether to remove any unreacted 2-chloroacetophenone.

-

Precipitation of the Product: Cool the aqueous layer in an ice bath and carefully acidify with dilute hydrochloric acid or acetic acid to a pH of 5-6.[4] The product will precipitate out of the solution.

-